2-Amino-4,5-dihydrooxazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4,5-dihydrooxazole-5-carboxylic acid is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,5-dihydrooxazole-5-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to facilitate the cyclization process . The reaction is usually carried out at room temperature, and the resulting oxazolines can be further oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods
In an industrial setting, the synthesis of oxazolines and their subsequent oxidation to oxazoles can be achieved using flow chemistry techniques. This approach allows for continuous production and improved safety profiles compared to batch synthesis . The use of manganese dioxide packed in a reactor column has been shown to be effective for the oxidative aromatization of oxazolines to oxazoles .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4,5-dihydrooxazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions, particularly at the nitrogen or oxygen atoms within the ring structure.
Common Reagents and Conditions
Substitution: Palladium-catalyzed reactions using phosphine ligands are often employed for direct arylation of oxazoles.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can have different functional groups attached to the oxazole ring .
Wissenschaftliche Forschungsanwendungen
2-Amino-4,5-dihydrooxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism by which 2-Amino-4,5-dihydrooxazole-5-carboxylic acid exerts its effects involves interactions with various molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular pathways and biological activities . The specific molecular targets and pathways involved depend on the particular derivative of the compound being studied.
Vergleich Mit ähnlichen Verbindungen
2-Amino-4,5-dihydrooxazole-5-carboxylic acid can be compared to other similar compounds, such as:
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
Oxazolines: Widely used in pharmaceuticals and materials science.
Thiazoles: Important in drug discovery and development processes.
Eigenschaften
Molekularformel |
C4H6N2O3 |
---|---|
Molekulargewicht |
130.10 g/mol |
IUPAC-Name |
2-amino-4,5-dihydro-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C4H6N2O3/c5-4-6-1-2(9-4)3(7)8/h2H,1H2,(H2,5,6)(H,7,8) |
InChI-Schlüssel |
AWEZLNCANVDMMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC(=N1)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.